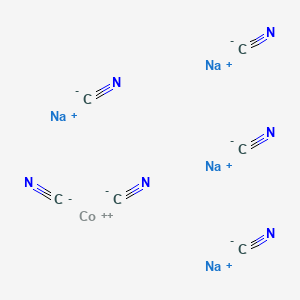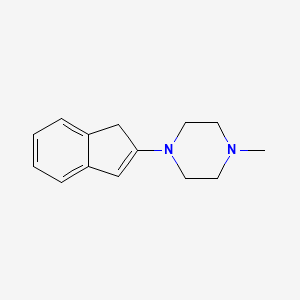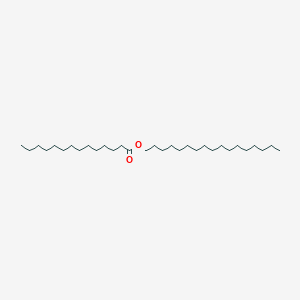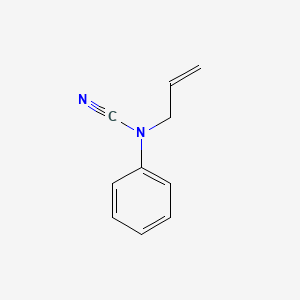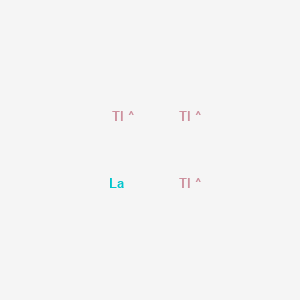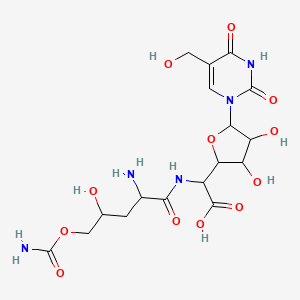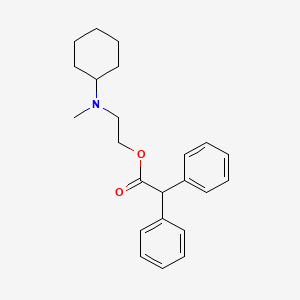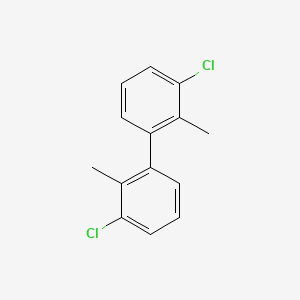
3,3'-Dichloro-2,2'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, allowing for various substitutions that can significantly alter its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Reduction Products: Reduction can result in the formation of biphenyl hydrocarbons with fewer oxygen atoms.
Substitution Products: Substitution reactions can yield a variety of biphenyl derivatives with different functional groups, such as hydroxyl or alkyl groups.
Scientific Research Applications
Chemistry: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of biphenyl derivatives on cellular processes. It can serve as a model compound for investigating the interactions between biphenyls and biological macromolecules .
Medicine: Its biphenyl structure is a common motif in pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3,3’-Dichlorobiphenyl: Similar in structure but lacks the methyl groups, leading to different chemical properties and reactivity.
2,2’-Dimethylbiphenyl: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,4’-Dichlorobiphenyl: Chlorine atoms are positioned differently, affecting its chemical behavior and uses.
Uniqueness: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its chlorine and methyl groups. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
19482-21-4 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1-chloro-3-(3-chloro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 |
InChI Key |
OGBYXKCQJHWOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
